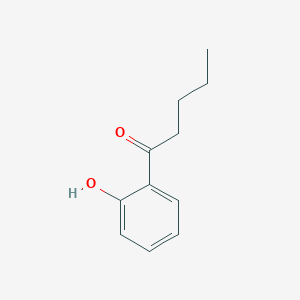

1-(2-Hydroxyphenyl)pentan-1-one

Description

Contextualization within the Phenolic Ketone Class

Phenolic ketones are a class of organic compounds characterized by the presence of a ketone functional group and a hydroxyl group attached to an aromatic ring. wikipedia.orguomus.edu.iq This combination of functional groups imparts a unique set of chemical properties. The hydroxyl group can act as a hydrogen bond donor and is weakly acidic, while the ketone group acts as a hydrogen bond acceptor and is polar. wikipedia.orguomus.edu.iq The relative position of these two groups on the aromatic ring significantly influences the compound's reactivity, solubility, and biological activity.

1-(2-Hydroxyphenyl)pentan-1-one is a classic example of an ortho-hydroxyphenyl ketone. The proximity of the hydroxyl and ketone groups allows for intramolecular hydrogen bonding, which affects its physical and chemical properties. This structural feature distinguishes it from its meta and para isomers and from other phenolic ketones like raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), where the hydroxyl group is in the para position. mdpi.comwikipedia.org The general structure of aldehydes and ketones includes a carbonyl group (C=O), and it is this group that largely dictates their chemistry. uomus.edu.iq

Research Significance in Organic and Medicinal Chemistry

The significance of this compound in academic research is multifaceted, with notable contributions to both organic and medicinal chemistry.

In organic synthesis , this compound serves as a versatile precursor for the synthesis of more complex molecules. The presence of three reactive sites—the aromatic ring, the hydroxyl group, and the ketone group—allows for a wide range of chemical transformations. For instance, the hydroxyl group can be alkylated or acylated, the ketone can undergo reactions such as reduction or condensation, and the aromatic ring is susceptible to electrophilic substitution. wikipedia.org Research has demonstrated its use in the synthesis of heterocyclic compounds like pyrroles and in the formation of chalcone (B49325) derivatives, which are precursors to flavonoids. scirp.orgnih.gov The Fries rearrangement of related O-acylated phenols is a known route to ortho-hydroxyaryl ketones, highlighting the synthetic strategies available for this class of compounds. rsc.org

In medicinal chemistry , this compound and its derivatives are being explored for their potential therapeutic applications. The phenolic ketone motif is present in various biologically active molecules. Studies have investigated derivatives of similar structures for their antimicrobial and anticancer activities. elsevierpure.commdpi.com For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise as novel antimicrobial and anticancer agents. elsevierpure.commdpi.com The structural analogue, pyrovalerone, which is a 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its derivatives are known to be potent inhibitors of monoamine uptake, indicating the potential for neurological activity in this class of compounds. nih.govdrugs.ie

Overview of Contemporary Research Trajectories

Current research involving this compound and related phenolic ketones is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the exploration of new catalysts and reaction conditions to improve yields and selectivity. scirp.org

Exploration of Biological Activities: A significant portion of current research is dedicated to the synthesis and biological evaluation of new derivatives. This includes screening for a wide range of activities such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. elsevierpure.commdpi.comnih.gov For instance, research on chalcones derived from 2-hydroxyacetophenone (B1195853), a related compound, has shown potential for developing agents that can combat multidrug resistance in bacteria. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of this compound to understand how different functional groups and their positions affect its biological activity. These studies are crucial for the rational design of more potent and selective therapeutic agents. mdpi.com

Applications in Materials Science: The ability of phenolic compounds to form resins through condensation reactions with aldehydes suggests potential applications for derivatives of this compound in the development of new polymers and materials. wikipedia.org

The ongoing research into this compound and its analogues highlights its importance as a versatile platform for scientific discovery, with potential impacts ranging from the development of new pharmaceuticals to the creation of novel materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFVHMXWJOMCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939821 | |

| Record name | 1-(2-Hydroxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18430-91-6 | |

| Record name | NSC49322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of 1 2 Hydroxyphenyl Pentan 1 One

Discovery and Isolation from Botanical Sources (e.g., Angelica gigas, Rubus fairholmianus)

While the query for Angelica gigas did not yield specific results for this compound, research on Rubus fairholmianus has led to its successful isolation. A study focused on the in vitro and in silico analysis of an acetone (B3395972) extract from the roots of Rubus fairholmianus identified six compounds, one of which was 1-(2-hydroxyphenyl)-4-methylpentan-1-one, a structurally related compound. nih.govresearchgate.net This discovery was part of a broader investigation into the plant's antioxidant, antiproliferative, and anti-inflammatory properties. nih.govresearchgate.net The plant material was collected from the Marayoor Shola forest in Kerala, India. nih.gov

Another area where related compounds have been found is in endophytic fungi. For instance, (2,6-dihydroxyphenyl)pentan-1-one was isolated from the endophytic fungus Lasiodiplodia theobromae and was noted for its antimicrobial activity. thieme-connect.com

Methodologies for Compound Extraction and Purification

The isolation of 1-(2-Hydroxyphenyl)pentan-1-one and its analogs from natural sources involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques.

For the isolation from Rubus fairholmianus roots, the plant material was first extracted using acetone in a Soxhlet apparatus for 72 hours. nih.gov The resulting crude extract was then concentrated under reduced pressure. nih.gov This initial extract is a complex mixture containing numerous compounds, necessitating further separation.

To separate individual compounds from the crude extract, researchers employ various chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of such compounds, capable of separating components with high resolution. researchgate.net For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool for analysis, providing detailed information about the chemical composition of complex mixtures like plant extracts. nih.gov

In the study of Rubus fairholmianus, the acetone extract was subjected to chromatographic separation to isolate the constituent compounds. researchgate.net While the specific details of the full chromatographic procedure for isolating 1-(2-hydroxyphenyl)-4-methylpentan-1-one were part of a larger schematic, the process is designed to separate compounds based on their physicochemical properties. researchgate.net The purity of isolated compounds is often confirmed by techniques like HPLC. thieme-connect.com

| Technique | Purpose | Application Example |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Analysis and purification of non-volatile compounds. | Used to determine the purity of isolated compounds from fungal extracts. thieme-connect.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile organic compounds. | Applied for the comprehensive analysis of VOCs in products like coffee, demonstrating its utility for complex natural product profiling. nih.gov |

| Column Chromatography | Initial fractionation of crude extracts. | Used for the separation of extracts from Codiaeum variegatum using silica (B1680970) gel. plos.org |

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from a mixture. wisdomlib.org This method involves systematically separating a crude extract into various fractions and testing the biological activity of each fraction. plos.orgwisdomlib.org The most active fractions are then subjected to further separation until a pure, active compound is isolated. wisdomlib.org

In the case of Rubus fairholmianus, the isolation of 1-(2-hydroxyphenyl)-4-methylpentan-1-one was directed by bioassays for antioxidant activity. nih.gov The different fractions of the root acetone extract were tested, and the fraction designated F9 showed the highest radical scavenging activity. nih.gov This active fraction was then further purified, leading to the isolation of the target compound, which itself demonstrated significant antioxidant potential. nih.gov This process ensures that the chemical isolation efforts are focused on the most biologically relevant components of the extract. wisdomlib.org

| Plant Source | Extraction Method | Bioassay | Isolated Compound | Reference |

|---|---|---|---|---|

| Rubus fairholmianus | Acetone extraction (Soxhlet) | DPPH and ABTS radical scavenging assays | 1-(2-hydroxyphenyl)-4-methylpentan-1-one | nih.gov |

| Codiaeum variegatum | Methanol extraction | Anti-amoebic activity | Various active fractions and sub-fractions | plos.org |

Putative Biosynthetic Pathways and Precursor Analysis

The biosynthetic pathway for this compound is not explicitly detailed in the provided search results. However, its chemical structure suggests it is likely derived from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of natural products in plants. This pathway starts with the amino acid phenylalanine.

Compounds with a similar aromatic core, such as p-hydroxyphenylacetaldehyde oxime, are known to be synthesized from the amino acid L-tyrosine in plants like Sorghum bicolor. acs.org This involves a series of enzymatic steps. It is plausible that the biosynthesis of this compound involves the acylation of a phenolic precursor, a common reaction in plant secondary metabolism. The "pentan-1-one" side chain could be derived from fatty acid metabolism or other acyl donors. Further research, including precursor feeding studies with isotopically labeled compounds, would be necessary to elucidate the precise biosynthetic route.

Spectroscopic and Advanced Structural Elucidation of 1 2 Hydroxyphenyl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 1-(2-Hydroxyphenyl)pentan-1-one, both one- and two-dimensional NMR techniques are employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. A key diagnostic signal for this compound is the phenolic hydroxyl proton, which appears significantly downfield. A reported spectrum in deuterated chloroform (B151607) (CDCl₃) shows this proton as a broad singlet at approximately δ 12.41 ppm. rsc.org This pronounced downfield shift is indicative of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. The aromatic region displays complex multiplets corresponding to the four protons on the substituted benzene (B151609) ring, while the aliphatic pentanoyl chain gives rise to distinct signals in the upfield region. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Phenolic OH | ~12.41 | s (broad) |

| Aromatic H-6' | ~7.7-7.9 | dd |

| Aromatic H-4' | ~7.4-7.5 | ddd |

| Aromatic H-3' | ~6.9-7.0 | dd |

| Aromatic H-5' | ~6.8-6.9 | ddd |

| Methylene (α to C=O) | ~2.9-3.1 | t |

| Methylene (β to C=O) | ~1.6-1.8 | sextet |

| Methylene (γ to C=O) | ~1.3-1.5 | sextet |

| Terminal Methyl | ~0.9-1.0 | t |

Note: Predicted values are based on typical ranges and data from structurally related compounds. Multiplicity: s=singlet, d=doublet, t=triplet, ddd=doublet of doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) is typically observed far downfield, around 200-205 ppm. The carbon atoms of the aromatic ring appear in the 115-160 ppm range, with the carbon bearing the hydroxyl group (C-2') being the most deshielded in that region. The aliphatic carbons of the pentanoyl chain are found in the upfield region of the spectrum. nih.govnih.gov

Two-Dimensional (2D) NMR Techniques: While 1D spectra provide initial assignments, 2D NMR experiments are crucial for unambiguous confirmation of the molecular structure. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the connectivity of the protons within the pentanoyl chain and within the aromatic ring. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of carbon signals based on their known proton attachments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu For this compound, HMBC is critical for establishing the connection between the pentanoyl chain and the phenyl ring by showing a correlation from the α-methylene protons to the aromatic C-1' and C-2' carbons, and to the carbonyl carbon. columbia.edu

The NMR data provides significant clues about the molecule's preferred conformation in solution. The exceptionally downfield chemical shift of the phenolic proton (δ ~12.4 ppm) is strong evidence for a stable six-membered pseudo-ring formed by a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. rsc.orgresearchgate.net This interaction significantly influences the molecule's geometry, holding the carbonyl group and the hydroxyl group in a planar arrangement.

Further conformational details can be elucidated using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space, regardless of their bonding connectivity. mdpi.com Additionally, combining experimental NMR data with computational Density Functional Theory (DFT) calculations allows for the prediction and validation of the lowest energy, and thus most predominant, conformation of the molecule in solution. nih.gov

Mass Spectrometry (MS) in Molecular Structure Determination

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition, and offering structural clues through the analysis of its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS) is capable of measuring molecular masses with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. scispace.com The calculated exact mass for the neutral molecule this compound, C₁₁H₁₄O₂, is 178.0994 Da. nih.gov Experimental HRMS analysis using electrospray ionization (ESI) would show a protonated molecule, [M+H]⁺, with a theoretical m/z of 179.1072. Experimental findings confirm this, with one study reporting a found m/z of 179.1066, which is well within the acceptable error margin to confirm the elemental composition C₁₁H₁₄O₂. rsc.org

In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the original structure. For this compound, several key fragmentation pathways are expected under electron ionization (EI): chemguide.co.uklibretexts.org

Alpha-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. Cleavage of the C-C bond between the carbonyl and the butyl chain results in the formation of a stable acylium ion [HOC₆H₄CO]⁺ at m/z = 121 . This is often a prominent peak.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones possessing a γ-hydrogen on the alkyl chain. It involves the transfer of this hydrogen to the carbonyl oxygen with subsequent cleavage of the α-β carbon bond. This process would eliminate a neutral butene molecule (C₄H₈) and produce a radical cation with m/z = 122 .

Loss of the Alkyl Chain: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a butylcarbonyl ion [CH₃(CH₂)₃CO]⁺ at m/z = 85 .

Dehydration: The loss of a water molecule (18 Da) from the molecular ion can occur, leading to a fragment at m/z = 160 . rsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z | Fragmentation Pathway |

| [C₁₁H₁₄O₂]⁺˙ | 178 | Molecular Ion (M⁺˙) |

| [C₇H₅O₂]⁺ | 121 | Alpha-cleavage (loss of butyl radical) |

| [C₇H₆O₂]⁺˙ | 122 | McLafferty Rearrangement (loss of butene) |

| [C₅H₉O]⁺ | 85 | Cleavage (loss of hydroxyphenyl radical) |

| [C₁₁H₁₂O]⁺˙ | 160 | Dehydration (loss of H₂O) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. mdpi.com The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making these techniques excellent for structural confirmation. researchgate.net

For this compound, the key vibrational modes are:

O-H Stretch: A very strong and broad absorption band in the FT-IR spectrum, typically appearing in the 3400–2500 cm⁻¹ range. The breadth and low frequency are characteristic of a hydroxyl group involved in strong hydrogen bonding, consistent with the intramolecular H-bond to the carbonyl oxygen. derpharmachemica.com

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentanoyl chain appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp peak corresponding to the carbonyl group. Due to conjugation with the aromatic ring and the intramolecular hydrogen bond, this peak is shifted to a lower wavenumber (typically 1640-1650 cm⁻¹) compared to a simple aliphatic ketone (~1715 cm⁻¹). embrapa.br

C=C Stretches: Vibrations from the aromatic ring are visible in the 1600–1450 cm⁻¹ region.

C-O Stretch: The phenolic C-O stretching vibration is expected around 1250 cm⁻¹. researchgate.net

C-H Bends: Out-of-plane C-H bending vibrations for the ortho-substituted aromatic ring appear in the 900-750 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-2500 (broad) | O-H (Phenol) | Stretching (H-bonded) |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2960-2850 | C-H (Aliphatic) | Stretching |

| ~1645 | C=O (Ketone) | Stretching (Conjugated, H-bonded) |

| ~1600, 1580, 1450 | C=C (Aromatic) | Ring Stretching |

| ~1250 | C-O (Phenol) | Stretching |

| ~750 | C-H (Aromatic) | Out-of-plane Bending (ortho-disubstituted) |

Note: Values are typical ranges and subject to variation based on the specific sample state and instrumentation.

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the case of this compound and its derivatives, this method provides invaluable insights into the solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. While comprehensive X-ray diffraction data for this compound itself is not extensively reported in the literature, several crystalline derivatives have been synthesized and characterized, offering a window into the structural properties of this class of compounds.

Studies on related structures, such as 3-aryl-1-(2-hydroxyphenyl)-3-hydroxy-1-propanones, have been conducted to elucidate their conformations using X-ray crystallography. journals.co.za These investigations are crucial for understanding how substitutions on the phenyl ring or modifications to the alkyl chain influence the molecular geometry and packing in the solid state. For instance, the reaction of 2-hydroxyacetophenone (B1195853) with benzaldehyde (B42025) derivatives can yield various crystalline products, including β-hydroxyketones, whose structures have been confirmed by single-crystal X-ray diffraction. journals.co.za

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. This technique has been successfully applied to derivatives of 1-(2-hydroxyphenyl)propan-1-one, providing detailed structural parameters.

A notable example is the study of 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one , a derivative where the pentanoyl chain is modified to a 3-hydroxy-3-(4-methoxyphenyl)propanoyl group. The compound was synthesized and crystallized from methanol, and its structure was determined by single-crystal X-ray diffraction. rsdjournal.org The analysis revealed that the compound crystallizes in the centrosymmetric space group P21/c. rsdjournal.org The geometric parameters and the supramolecular arrangement were analyzed in detail. rsdjournal.org

The crystallographic data for these derivatives are indispensable for understanding the conformational preferences and the effects of substituents on the molecular architecture.

Table 1: Selected Crystallographic Data for a Derivative of this compound

| Parameter | 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one |

|---|---|

| Empirical Formula | C₁₆H₁₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Reference | rsdjournal.org |

Note: This table is populated with data for a related derivative due to the limited availability of data for the specific subject compound.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified and characterized.

For derivatives of 1-(2-hydroxyphenyl)ketones, Hirshfeld surface analysis reveals the nature and relative importance of various intermolecular forces, such as hydrogen bonds and van der Waals interactions. In the crystal structure of 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one , the analysis of the Hirshfeld surface can elucidate the key interactions responsible for the stability of the crystal packing. nih.gov

In a study of a bischalcone derivative, (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one], Hirshfeld surface analysis showed that O—H···O hydrogen bonds were significant, and H···H contacts made the largest percentage contribution to the Hirshfeld surface at 54.0%. nih.gov The O···H/H···O interactions accounted for 26.4% of the surface. nih.gov

Table 2: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chalcone (B49325) Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 54.0 |

| O···H/H···O | 26.4 |

| C···H/H···C | Not specified |

| C···C | Not specified |

Note: Data is for (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(4-hydroxyphenyl)prop-2-en-1-one] and serves as an illustrative example of the types of interactions observed in related systems. nih.gov

The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis provides a comprehensive understanding of the solid-state structure of crystalline derivatives of this compound, highlighting the subtle interplay of intermolecular forces that dictate their crystal engineering.

Computational Chemistry and Theoretical Investigations of 1 2 Hydroxyphenyl Pentan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules. researchgate.net By calculating the electron density, DFT methods can provide a comprehensive understanding of a molecule's structure, stability, and potential for chemical reactions. researchgate.netchemrxiv.org

Optimized Geometries and Molecular Orbitals (HOMO-LUMO)

Theoretical calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, are used to determine the optimized molecular structure of compounds like 1-(2-Hydroxyphenyl)pentan-1-one. bhu.ac.in These calculations provide detailed information on bond lengths and angles, which can be compared with experimental data to validate the computational model. mdpi.com

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. acs.orgresearchgate.net For related hydroxyphenyl compounds, the HOMO is often distributed over the hydroxyphenyl and imidazole (B134444) moieties, while the LUMO is located on other parts of the molecule, indicating a charge transfer upon excitation. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding how a molecule will interact with other chemical species. bhu.ac.inresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. chemrxiv.org Negative potential regions, typically associated with electronegative atoms like oxygen, indicate electron-rich areas prone to electrophilic attack. chemrxiv.org Conversely, positive potential regions, often found around hydrogen atoms, are electron-deficient and susceptible to nucleophilic attack. chemrxiv.orgbhu.ac.in This analysis provides a visual representation of a molecule's reactivity and its potential for forming intermolecular interactions such as hydrogen bonds. bhu.ac.in

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This method transforms the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de The analysis of donor-acceptor interactions, quantified by second-order perturbation theory, reveals the energetic significance of electron delocalization, which contributes to the molecule's stability. uni-muenchen.denih.gov For instance, in related hydroxyphenyl compounds, NBO analysis has shown that interactions like n → σ* can weaken certain bonds, influencing the molecule's geometry and reactivity. nih.gov This detailed electronic picture is crucial for understanding the subtleties of intramolecular and intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational changes and flexibility of molecules, which are essential for understanding their biological function. By simulating the interactions within a molecule and with its environment, MD can reveal different stable or semi-stable conformations. mdpi.comeg.org This is particularly important for understanding how a ligand might adapt its shape to fit into the binding site of a protein. mdpi.com The analysis of MD trajectories can identify key residues involved in stabilizing a particular conformation through interactions like hydrogen bonds. mdpi.com

In Silico Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. medcraveonline.com This method is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein. mdpi.commedcraveonline.com

Binding Affinity Predictions with Biological Targets (e.g., BRCA, COX proteins)

Molecular docking studies have been employed to investigate the interaction of compounds structurally related to this compound with various biological targets, including Breast Cancer gene 1 (BRCA1) and Cyclooxygenase (COX) proteins. nih.gov In one study, a related compound, 1-(2-hydroxyphenyl)-4-methylpentan-1-one, demonstrated a significant binding affinity for the BRCA1 protein, with a docking score of -4.7. nih.gov This interaction was stabilized by the formation of three hydrogen bonds with key amino acid residues (SER 6, GLY 1656, and LYS 1702) in the active site of the protein. nih.gov The same compound also showed a good binding affinity towards BRCA2 with a docking score of -4.5. nih.gov

Furthermore, this class of compounds has been investigated for their potential to inhibit COX enzymes, which are involved in inflammation. researchgate.net The docking studies help to understand the molecular interactions that govern the inhibitory activity of these compounds against COX-1 and COX-2. nih.gov

Table of Binding Affinities for a Related Compound

| Target Protein | Compound | Docking Score (G score) | Interacting Residues |

|---|---|---|---|

| BRCA1 | 1-(2-hydroxyphenyl)-4-methylpentan-1-one | -4.7 | SER 6, GLY 1656, LYS 1702 |

| BRCA2 | 1-(2-hydroxyphenyl)-4-methylpentan-1-one | -4.5 | Not specified |

Characterization of Key Hydrogen Bond Interactions and Binding Poses

Computational and theoretical investigations into this compound, also known as 2'-hydroxyvalerophenone, provide critical insights into the non-covalent interactions that dictate its molecular conformation, reactivity, and potential biological activity. The primary focus of these studies is the characterization of hydrogen bonds, both within the molecule (intramolecular) and between the molecule and its environment (intermolecular), which are fundamental to understanding its binding poses with molecular targets.

Intramolecular Hydrogen Bonding

A predominant structural feature of this compound, as revealed by computational studies on analogous ortho-hydroxyaryl ketones, is a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl group (the donor) and the oxygen atom of the adjacent carbonyl group (the acceptor).

This interaction results in the formation of a stable, quasi-six-membered ring. Density Functional Theory (DFT) calculations performed on closely related structures, such as 2-hydroxyacetophenone (B1195853) and other 2-hydroxybenzoyl compounds, confirm that this intramolecular hydrogen bond is a significant stabilizing feature. modgraph.co.uk The presence of this bond leads to a more planar and rigid conformation of the molecule, which can influence its interaction with biological receptors. Studies on similar compounds show that this strong internal hydrogen bond can make the molecule's properties less sensitive to changes in solvent or concentration. modgraph.co.uk

Natural Bond Orbital (NBO) analysis on related o-carbonyl hydroquinones shows that the stabilization energy for such intramolecular hydrogen bonds arises primarily from the interaction between the lone pair (LP) of the carbonyl oxygen and the antibonding orbital (σ) of the hydroxyl group's O-H bond (LP→σ). nih.gov

| Parameter | Description | Typical Calculated Value Range | Reference |

| d(O···H) | The distance between the carbonyl oxygen and the hydroxyl hydrogen. | 1.6 - 1.9 Å | modgraph.co.uknih.gov |

| ∠(O-H···O) | The angle of the hydrogen bond. | 140° - 150° | nih.gov |

| ΔE | The stabilization energy of the hydrogen bond. | 2.5 - 7.5 kcal/mol | modgraph.co.uk |

Intermolecular Hydrogen Bonds and Binding Poses

While the intramolecular hydrogen bond is a dominant feature, the hydroxyl and carbonyl groups of this compound are also critical for forming intermolecular hydrogen bonds. These interactions are key when the molecule acts as a ligand binding to a biological target, such as an enzyme active site.

Molecular docking studies on structurally related compounds, such as N-(2′-hydroxyphenyl)-2-propylpentanamide (a derivative of valproic acid), provide a model for the potential binding poses of this compound. nih.gov In these computational models, the 2-hydroxyphenyl ketone motif is often a crucial component for anchoring the ligand within the binding pocket.

Typical binding interactions observed in these related molecules include:

The phenolic hydroxyl group acting as a hydrogen bond donor to acidic amino acid residues (like aspartate) or backbone carbonyls. nih.gov

The carbonyl oxygen acting as a hydrogen bond acceptor from residues like histidine or from structural water molecules within the active site. nih.govrjeid.com

The phenyl ring participating in π-π stacking interactions with aromatic amino acid residues such as tyrosine. nih.gov

In the context of metalloenzymes like histone deacetylases (HDACs), the hydroxyphenyl moiety can act as a zinc-binding group (ZBG), where the hydroxyl oxygen coordinates with the zinc ion in the catalytic site. nih.gov The stability of these protein-ligand complexes is often enhanced by a network of hydrogen bonds, which can include conserved water molecules that bridge interactions between the ligand and the protein. rjeid.com

Table 2: Potential Hydrogen Bond Interactions in Binding Poses Note: This table summarizes the types of interactions observed in computational docking studies of structurally similar hydroxyphenyl derivatives, illustrating the likely binding behavior of this compound.

| Functional Group | Potential Interaction Role | Potential Interacting Partner in a Protein | Reference |

| ortho-Hydroxyl Group | Hydrogen Bond Donor | Aspartate (D), Histidine (H), Zn²⁺ Ion | nih.gov |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Histidine (H), Water Molecules | nih.govrjeid.com |

| Phenyl Ring | π-π Stacking | Tyrosine (Y) | nih.gov |

Chemical Reactivity and Derivatization Strategies for 1 2 Hydroxyphenyl Pentan 1 One

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, readily undergoing reactions typical of phenols, such as etherification and esterification. Its position relative to the ketone also facilitates intramolecular cyclization reactions to form important heterocyclic systems.

The hydroxyl group of 1-(2-hydroxyphenyl)pentan-1-one can be converted into an ether or an ester through standard synthetic protocols. These reactions are fundamental for modifying the compound's properties or for introducing protecting groups.

Etherification: This process involves the substitution of the phenolic hydrogen with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Sufficiently acidic phenols can also be O-methylated using reagents like DBU-CH3I. researchgate.net

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid, such as sulfuric acid. youtube.comuakron.edu The esterification of phenols is a crucial reaction in the synthesis of a wide array of commercially and biologically significant molecules.

Below is a table summarizing these transformations:

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl halide (e.g., Methyl iodide), Base (e.g., NaH) | 1-(2-Alkoxyphenyl)pentan-1-one |

| Esterification | Carboxylic acid (e.g., Acetic acid), Acid catalyst (e.g., H₂SO₄) | 2-Pentanoylphenyl ester |

| Esterification | Acid chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 2-Pentanoylphenyl ester |

Table 1: Etherification and Esterification Reactions of this compound.

The ortho-positioning of the hydroxyl and ketone groups in this compound makes it an ideal precursor for the synthesis of benzofurans, a class of heterocyclic compounds found in many biologically active natural products and pharmaceuticals. nih.gov A variety of synthetic methods can achieve this transformation.

One common strategy is an acid-catalyzed intramolecular cyclization. rsc.org This involves the dehydration of an intermediate formed from the interaction between the two functional groups. For instance, o-hydroxyacetophenones can undergo condensation with reagents like 1,1-dichloroethylene in the presence of a base, followed by an acid-catalyzed rearrangement to yield benzofuran (B130515) carbaldehydes. organic-chemistry.org Another approach involves the reaction of o-hydroxyphenones with α-halo ketones followed by base-catalyzed cyclization.

Furthermore, palladium-catalyzed methods have been developed for the synthesis of benzofurans from o-hydroxyaryl ketones and various coupling partners. nih.govrsc.org These reactions offer high efficiency and broad substrate scope.

| Cyclization Strategy | Key Reagents/Conditions | Resulting Fused Ring System |

| Acid-Catalyzed Dehydration | Strong acid (e.g., H₂SO₄, PPA) | Substituted Benzofuran |

| Condensation-Rearrangement | 1,1-Dichloroethylene, Base, then Acid | Benzofuran derivative |

| Palladium-Catalyzed Coupling | Pd catalyst, coupling partner (e.g., alkyne) | Substituted Benzofuran |

Table 2: Benzofuran Synthesis from this compound.

Transformations at the Ketone Carbonyl Group

The electrophilic carbon of the ketone carbonyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions typically proceed through a tetrahedral intermediate and can lead to either addition products or condensation products where the carbonyl oxygen is replaced. pressbooks.publibretexts.org

Nucleophilic addition is a fundamental reaction of ketones. pressbooks.publibretexts.org The carbonyl carbon rehybridizes from sp² to sp³, forming a tetrahedral alkoxide intermediate which is then typically protonated. libretexts.org

Hydrate Formation: In the presence of water, a ketone can exist in equilibrium with its corresponding geminal diol, or hydrate. This reaction is reversible, and the equilibrium usually favors the ketone.

Hemiacetal and Acetal Formation: Alcohols can act as nucleophiles, attacking the carbonyl carbon. The addition of one equivalent of alcohol forms a hemiacetal. In the presence of an acid catalyst and excess alcohol, a second nucleophilic substitution occurs, eliminating water and forming an acetal. Acetal formation is a common method for protecting ketone functional groups during other synthetic transformations.

| Nucleophile | Product Type | Key Conditions |

| Water (H₂O) | Hydrate (gem-diol) | Equilibrium in aqueous solution |

| Alcohol (ROH) | Hemiacetal | One equivalent of alcohol |

| Alcohol (ROH) | Acetal | Excess alcohol, acid catalyst |

Table 3: Nucleophilic Addition Products of this compound.

The carbonyl oxygen can be replaced by a nitrogen atom through a condensation reaction with primary amines and related compounds. bham.ac.uk This process involves an initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. bham.ac.ukmasterorganicchemistry.com

Imines: Reaction with a primary amine (R-NH₂) under dehydrating or acid-catalyzed conditions yields an imine (or Schiff base). masterorganicchemistry.com

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. khanacademy.orgyoutube.com Oximes are generally more stable than imines. khanacademy.orgyoutube.com

Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. bham.ac.ukyoutube.com

These C=N derivatives are important intermediates in various synthetic transformations. bham.ac.uk

| Reagent | Product Class | General Structure |

| Primary Amine (RNH₂) | Imine | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (H₂N-NH₂) | Hydrazone | C=N-NH₂ |

Table 4: Formation of C=N Derivatives from this compound.

Alpha-Carbon Functionalization and Rearrangement Reactions

The carbon atoms adjacent to the ketone carbonyl group (α-carbons) exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl. The protons attached to these carbons are acidic and can be removed by a base to form a nucleophilic enolate ion. libretexts.org

Alpha-Carbon Functionalization: The enolate derived from this compound can participate in several key carbon-carbon bond-forming reactions:

Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. libretexts.org

Aldol (B89426) Condensation: The enolate can add to the carbonyl group of another aldehyde or ketone molecule (including another molecule of itself) to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. libretexts.org

α-Hydroxylation: The carbonyl compound can undergo direct α-hydroxylation using various catalytic systems, often involving molecular oxygen or peroxides as the oxidant, to introduce a hydroxyl group on the alpha-carbon. thieme-connect.de

Rearrangement Reactions: Certain conditions can induce molecular rearrangements. While specific rearrangements for this exact molecule are not widely documented in the provided context, related structures undergo various isomerizations. For example, enamine derivatives can undergo base-mediated cyclization and rearrangement to form substituted indoles. acs.org Also, 1,2-rearrangements are a known class of reactions for carbonyl-containing compounds. okayama-u.ac.jp

| Reaction Type | Key Intermediate | Reagent/Condition | Product Type |

| α-Alkylation | Enolate | Base, Alkyl Halide | α-Alkyl-1-(2-hydroxyphenyl)pentan-1-one |

| Aldol Reaction | Enolate | Base or Acid, Aldehyde/Ketone | β-Hydroxy ketone |

| α-Hydroxylation | Enolate/Enol | Metal catalyst, Oxidant (e.g., O₂) | α-Hydroxy-1-(2-hydroxyphenyl)pentan-1-one |

Table 5: Alpha-Carbon Functionalization Strategies.

Enolization and Keto-Enol Tautomerism Studies

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). perlego.commasterorganicchemistry.com For this compound, the presence of an α-hydrogen on the pentanoyl chain allows for the formation of an enol tautomer. The equilibrium between the keto and enol forms can be influenced by various factors, including the solvent and the presence of acid or base catalysts. masterorganicchemistry.com

The enol form of ketones like this compound is generally less stable than the keto form. However, certain structural features can stabilize the enol tautomer. perlego.com In the case of β-dicarbonyl compounds, such as 2,4-pentanedione, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a higher percentage of the enol form at equilibrium. libretexts.org For this compound, while not a β-dicarbonyl, the ortho-hydroxyl group can potentially participate in intramolecular hydrogen bonding with the carbonyl oxygen of the enol form, which could contribute to its stability.

The position of the keto-enol equilibrium is highly dependent on the solvent. mdpi.com For instance, studies on acetoacetic acid have shown that the percentage of the enol tautomer can range from less than 2% in polar protic solvents like D₂O to 49% in nonpolar solvents like CCl₄. masterorganicchemistry.com This is because nonpolar solvents favor the internally hydrogen-bonded enol structure. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, making the α-hydrogen more acidic and facilitating its removal to form the enol.

Base-Catalyzed Enolization: A base can directly deprotonate the α-carbon to form an enolate ion, which is then protonated on the oxygen to yield the enol.

The study of keto-enol tautomerism in related compounds like cyclohexane-1,3-diones has shown that the equilibrium is also influenced by substituents on the molecule. researchgate.net

| Compound Family | Key Factors Influencing Tautomerism | Predominant Form at Equilibrium (General) |

| Simple Aldehydes & Ketones | Solvent Polarity, Substituent Effects | Keto form is strongly favored. masterorganicchemistry.com |

| β-Dicarbonyls | Intramolecular H-bonding, Conjugation | Enol form can be significantly populated. libretexts.org |

| Phenols | Aromaticity of the enol form | Enol form is overwhelmingly favored. perlego.com |

Gold-Catalyzed Oxidative Rearrangements of Related Compounds

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the activation of alkynes. ucl.ac.uk While direct gold-catalyzed oxidative rearrangements of this compound are not extensively documented, studies on related propargyl alcohols derived from 2-hydroxyphenyl ketones provide insight into potential reaction pathways.

A notable reaction is the gold-catalyzed oxidative rearrangement of propargyl alcohols, which can be synthesized from the reaction of alkynes with ketones. acs.orgnih.gov This methodology has been successfully applied to generate seven-membered rings. acs.orgnih.gov The proposed mechanism often involves the formation of an α-oxo gold carbene intermediate, which can then undergo further reactions. nih.gov

In a related context, a gold-catalyzed cascade reaction has been developed between 1-(2-hydroxyphenyl)-propargyl alcohols and β-oxoketones, leading to the formation of complex heterocyclic frameworks. researchgate.net This highlights the utility of gold catalysis in transforming molecules with the 2-hydroxyphenyl ketone motif.

These reactions underscore the potential for this compound, or its derivatives, to participate in gold-catalyzed transformations, offering pathways to more complex molecular architectures.

Analytical Derivatization Strategies for Enhanced Detection

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. nkust.edu.twnih.gov For a compound like this compound, which possesses both a phenolic hydroxyl group and a ketone carbonyl group, various derivatization approaches can be employed.

Pre-Column Derivatization for Chromatographic Analysis

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the chromatographic system. nkust.edu.tw This is often done to introduce a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence detectors, respectively. nkust.edu.tw

For the phenolic hydroxyl group in this compound, several derivatization reagents are available:

Benzoyl chloride: This reagent reacts with phenols to form benzoyl derivatives that can be analyzed by liquid chromatography with UV detection. nih.govscilit.com

4-Nitrobenzoyl chloride: Similar to benzoyl chloride, this reagent introduces a nitro group, which acts as a strong chromophore, facilitating sensitive HPLC-UV analysis. scirp.org

Coumarin-6-sulfonyl chloride (C6SCl): This fluorogenic label reacts with phenols to produce highly fluorescent sulfonamide derivatives, enabling sensitive detection in HPLC with fluorescence detection. elsevierpure.com

Dansyl chloride: This reagent is widely used to derivatize phenols and amines, introducing a highly fluorescent dansyl group. ddtjournal.com

| Derivatizing Agent | Functional Group Targeted | Detection Method |

| Benzoyl chloride | Phenolic -OH | HPLC-UV nih.govscilit.com |

| 4-Nitrobenzoyl chloride | Phenolic -OH | HPLC-UV scirp.org |

| Coumarin-6-sulfonyl chloride | Phenolic -OH | HPLC-Fluorescence elsevierpure.com |

| Dansyl chloride | Phenolic -OH | HPLC-Fluorescence ddtjournal.com |

Strategies for Improved Mass Spectrometric Response

Mass spectrometry (MS) is a powerful analytical technique, but some compounds, like ketones, may exhibit poor ionization efficiency in common ionization sources like electrospray ionization (ESI). ddtjournal.com Derivatization can be used to introduce a readily ionizable moiety, thereby enhancing the MS signal. nih.govddtjournal.com

For the ketone carbonyl group in this compound, several derivatization strategies can be employed to improve its mass spectrometric response:

Hydroxylamine: This reagent reacts with ketones to form oximes. The nitrogen atom in the oxime derivative can be more readily protonated, leading to improved ionization efficiency in ESI-MS. ddtjournal.com

Girard's Reagents: These reagents react with carbonyl compounds to introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge. acs.org This significantly enhances the sensitivity of detection in ESI-MS.

o-Benzylhydroxylamine (oBHA): This reagent can derivatize both ketones and carboxylic acids, forming oximes and oxyamides, respectively. upf.edu

The primary goal of these derivatization strategies is to enhance the ionization of the analyte, leading to a stronger signal in the mass spectrometer and, consequently, lower detection limits. researchgate.net

| Derivatizing Agent | Functional Group Targeted | Effect on MS Response |

| Hydroxylamine | Ketone C=O | Introduces a nitrogen atom, improving ionization. ddtjournal.comupf.edu |

| Girard's Reagents | Ketone C=O | Introduces a permanent positive charge. acs.orgupf.edu |

| o-Benzylhydroxylamine (oBHA) | Ketone C=O | Forms an oxime, improving ionization. upf.edu |

Mechanistic Biological Investigations of 1 2 Hydroxyphenyl Pentan 1 One and Analogs

Molecular Target Engagement and Interaction Mechanisms

Enzyme Inhibition Studies (e.g., COX protein activity modulation)

The core structure of 1-(2-hydroxyphenyl)pentan-1-one, a 2-hydroxyaryl ketone, is a recognized scaffold in the study of enzyme inhibitors, particularly for cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are pivotal in the inflammatory process, mediating the conversion of arachidonic acid into prostaglandins (B1171923). While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression increases during inflammation, making it a key target for anti-inflammatory drugs. researchgate.netacs.org

Derivatives of 2'-hydroxychalcone, which share the α,β-unsaturated ketone system and a hydroxylated phenyl ring with analogs of this compound, have been shown to inhibit COX-2 and the production of prostaglandin (B15479496) E2 (PGE2) catalyzed by this enzyme. researchgate.net Structure-activity relationship studies on various 1,3-diarylprop-2-en-1-one compounds have identified specific molecules as potent and selective COX-2 inhibitors. For instance, the presence of a methanesulfonyl (SO2Me) or azido (B1232118) (N3) pharmacophore on one of the phenyl rings is a key determinant of this inhibitory activity. researchgate.net

In one study, a series of 1,3-diarylprop-2-en-1-ones were evaluated for their COX-inhibitory effects. The compound (E)-1-(4-methanesulfonylphenyl)-3-(4-methylphenyl)prop-2-en-1-one was identified as a potent COX-2 inhibitor with an IC50 value of 0.3 µM and a high selectivity index of 106, comparable to the reference drug rofecoxib. researchgate.net Molecular docking studies suggest that the para-SO2Me group on the C-1 phenyl ring fits into a specific pocket within the COX-2 active site, contributing to its selective inhibition. researchgate.net Another analog, (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also demonstrated potent and selective COX-2 inhibition with an IC50 of 0.3 µM. researchgate.net These findings highlight that the 2-hydroxyphenyl ketone scaffold is a viable starting point for designing selective COX-2 inhibitors.

Table 1: COX-2 Inhibition Data for Selected 1,3-Diarylprop-2-en-1-one Analogs

| Compound | C-1 Phenyl Ring Substituent | C-3 Phenyl Ring Substituent | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|---|

| Analog 1 | p-SO2Me | p-Me | 0.3 | 106 |

| Analog 2 | p-N3 | p-Me | 0.3 | 60 |

Data sourced from studies on chalcone (B49325) analogs. researchgate.netresearchgate.net

Receptor Binding and Modulation (e.g., BRCA protein binding)

Direct binding studies of this compound with the breast cancer susceptibility protein (BRCA1) are not prominently documented in the available literature. However, the functional interplay between BRCA1 and hormone receptors crucial to breast cancer provides a mechanistic context. BRCA1 is known to act as a corepressor of estrogen receptor-alpha (ERα) activity. nih.gov It mediates ligand-independent transcriptional repression of ERα, a key factor in the growth and differentiation of mammary epithelial cells. In cells lacking functional BRCA1, ERα exhibits transcriptional activity even without estrogen, which can lead to inappropriate cell proliferation. This suggests that BRCA1 is a barrier to the activation of ERα in its unliganded state. nih.gov

Research on analogs provides further insight into potential receptor modulation. The compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative of valproic acid, has been shown to induce apoptosis in both estrogen-dependent (MCF-7) and estrogen-independent (SKBR3, MDA-MB-231) breast cancer cells. nih.gov Notably, treatment with HO-AAVPA led to a decrease in the expression of the G protein-coupled estrogen receptor (GPER). nih.gov GPER is implicated in the proliferation of breast cancer cells, including triple-negative breast cancer (TNBC), which often overexpresses this receptor. nih.govnih.gov The ability of an analog to reduce GPER expression suggests a pathway for modulating hormone-driven cancer cell growth. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity

Influence of Substituent Variations on Mechanistic Activity

Structure-activity relationship (SAR) studies on 2-hydroxyaryl ketones and their derivatives have been crucial in optimizing their biological activities. The position and nature of substituents on the aromatic ring and the aliphatic chain significantly influence their potency and selectivity.

For COX inhibition, SAR studies on chalcone analogs revealed key structural requirements. A methanesulfonylphenyl or azidophenyl group at one end of the molecule and a tolyl group at the other were found to confer high COX-2 selectivity. researchgate.netresearchgate.net For a series of N-(2-hydroxyphenyl)-2-propylpentanamide derivatives, the position of the hydroxyl group was found to be critical for enhancing cytotoxic activity against cancer cells. researchgate.net This highlights the importance of the ortho-hydroxyl group in the this compound structure for potential biological interactions, likely through forming hydrogen bonds or chelating metal ions within enzyme active sites.

In the context of antibacterial activity, SAR studies of novel bacterial topoisomerase inhibitors (NBTIs) based on a naphthyridin-2-one scaffold showed that specific substitutions are key to improving potency and spectrum. The addition of a 7-fluoro group and a 1-cyanomethyl group to the core structure resulted in a compound with significantly improved minimum inhibitory concentration (MIC) values against a range of bacteria. nih.gov

Table 2: Influence of Substituents on Antibacterial Activity of Naphthyridin-2-one Analogs

| Compound | Core Structure | Key Substituents | General Activity (MIC range) |

|---|---|---|---|

| AM-8722 | Oxabicyclooctane-linked NBTI | - | - |

| 16 (AM-8888) | 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one | 7-Fluoro, 1-Cyanomethyl | 0.016-4 µg/mL |

Data sourced from SAR studies on NBTIs. nih.gov

Pharmacophore Development and Rational Design of Analogs

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For compounds related to this compound, pharmacophore models have been developed to guide the synthesis of new, more potent analogs.

A pharmacophore model generated from chalcone-like antibacterial compounds identified two aromatic ring features and two hydrogen bond acceptor features as essential for activity. acs.org This model was successfully used to screen a library of compounds and identify a new hit based on the 2-hydroxyacetophenone (B1195853) scaffold. nih.govacs.org Similarly, a pharmacophore model for HIV-1 integrase inhibitors was used to design a novel class of 2-hydroxyacetophenone analogs. The model indicated that the ability to coordinate with Mg2+ ions in the enzyme's active site might be the mechanism of antiviral activity. researchgate.net

These models typically highlight the following key features for the 2-hydroxyaryl ketone class:

A Hydrogen Bond Donor: The ortho-hydroxyl group.

A Hydrogen Bond Acceptor: The carbonyl oxygen.

An Aromatic Ring: The phenyl group.

Hydrophobic Features: The alkyl chain (pentanoyl group) and the aromatic ring.

By understanding these essential features, medicinal chemists can rationally design new analogs with modified scaffolds or substituents to improve target affinity, selectivity, and pharmacokinetic properties.

Cellular and Biochemical Pathway Modulation (In Vitro Studies)

In vitro studies using cell-based assays have shed light on the cellular and biochemical pathways modulated by this compound and its analogs. These compounds have been shown to influence cell viability, apoptosis, cell cycle progression, and key signaling pathways.

An analog, N-(2´-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), demonstrated significant antiproliferative activity in HeLa cervical cancer cells and various breast cancer cell lines. oncotarget.com In HeLa cells, OH-VPA was shown to modulate mitochondrial activity, indicated by changes in succinate (B1194679) dehydrogenase (SDH) activity. oncotarget.com Furthermore, it induced the translocation of the damage-associated molecular pattern (DAMP) protein, High-Mobility Group Box 1 (HMGB1), from the nucleus to the cytoplasm, a process linked to cellular stress and inflammatory responses. oncotarget.com

In breast cancer cell lines, the related compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) was found to induce apoptosis and cause cell cycle arrest. nih.gov The apoptotic effect was observed in both estrogen-receptor-positive (MCF-7) and triple-negative (MDA-MB-231, SKBR3) cells. The compound induced S-phase arrest in MCF-7 cells and reduced the G2/M population in both MCF-7 and MDA-MB-231 cells. nih.gov Other related natural compounds, such as phloretin, have been shown to exert anticancer effects by modulating critical signaling pathways like the mTOR/Akt and STAT3 pathways. mdpi.com

Table 3: In Vitro Effects of N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) on Breast Cancer Cells

| Cell Line | Receptor Status | Effect | Observation |

|---|---|---|---|

| MCF-7 | ER-positive | Apoptosis | 68.4% apoptosis at 5h |

| Cell Cycle | Increased S phase | ||

| MDA-MB-231 | Triple-Negative | Apoptosis | 56.1% apoptosis at 5h |

| Cell Cycle | Reduced G2/M phase |

Data sourced from in vitro studies on HO-AAVPA. nih.gov

These studies collectively indicate that compounds based on the this compound scaffold can trigger programmed cell death and interfere with cell cycle progression in cancer cells through the modulation of complex biochemical pathways.

Antioxidant Mechanisms (e.g., Radical Scavenging Assays)

The antioxidant properties of phenolic compounds are of significant interest in scientific research. These compounds can neutralize harmful free radicals, which are unstable molecules that can damage cells. The antioxidant capacity of this compound and its analogs is often evaluated using various assays that measure their ability to scavenge these radicals.

Commonly used methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. ugm.ac.idencyclopedia.pub The DPPH method involves a stable free radical that changes color upon reduction by an antioxidant. ugm.ac.id The ABTS assay is based on the reduction of the ABTS radical cation, which also results in a color change. ugm.ac.id The FRAP assay measures the ability of a compound to reduce a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex. mdpi.com

The structure of a phenolic compound, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring, significantly influences its antioxidant activity. mdpi.com For instance, compounds with a hydroxyl group are known to be effective radical scavengers. nih.gov Studies on various phenolic compounds have shown that their ability to donate a hydrogen atom from the hydroxyl group is a key mechanism of their antioxidant action. mdpi.com

While direct studies on the radical scavenging activity of this compound are not extensively detailed in the provided results, the antioxidant potential of structurally related compounds has been investigated. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent antioxidant activity in DPPH radical scavenging and reducing power assays. nih.gov The presence of the 2-hydroxyphenyl moiety is a common feature among these active compounds, suggesting its importance for the observed antioxidant effects.

Interactive Data Table: Antioxidant Assay Methods

| Assay Method | Principle | Measured Outcome |

|---|---|---|

| DPPH Radical Scavenging | A stable free radical, DPPH•, is reduced by an antioxidant, leading to a color change from violet to yellow. ugm.ac.id | Decrease in absorbance at a specific wavelength, often expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals). ugm.ac.id |

| ABTS Radical Cation Decolorization | The pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, causing the blue-green solution to become colorless. ugm.ac.id | Decrease in absorbance, often compared to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity or TEAC). encyclopedia.pub |

| Ferric Reducing Antioxidant Power (FRAP) | At low pH, a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex is reduced to the ferrous (Fe²⁺) form by antioxidants, resulting in an intense blue color. mdpi.com | Increase in absorbance, directly proportional to the total reducing power of the antioxidant. |

Antiproliferative Activity and Related Cellular Mechanisms

Recent research has focused on the potential of this compound and its analogs to inhibit the growth of cancer cells. These investigations explore the cellular mechanisms through which these compounds exert their antiproliferative effects.

A notable analog, N-(2´-hydroxyphenyl)-2-propylpentanamide (OH-VPA), a derivative of valproic acid (VPA), has demonstrated improved antiproliferative activity compared to VPA in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer (HeLa) cells. oncotarget.com The half-maximal inhibitory concentration (IC50) of OH-VPA in HeLa cells was found to be 0.92 mM, significantly lower than the 9.12 mM for VPA. oncotarget.com Another study reported an IC50 of 1.6 mM for a similar compound, HO-AAVPA, in SiHa cervical cancer cells. nih.gov

The mechanisms underlying this antiproliferative activity are multifaceted. One key pathway involves the inhibition of histone deacetylases (HDACs). oncotarget.comnih.gov HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. oncotarget.com HO-AAVPA, for example, has been shown to inhibit HDAC1. nih.gov This inhibition is linked to the translocation of High-Mobility Group Box 1 (HMGB1) protein from the nucleus to the cytoplasm, a process that can trigger apoptosis (programmed cell death). nih.gov The acetylation status of HMGB1, which is controlled by HDACs, determines its subcellular localization. oncotarget.com

Furthermore, these compounds can induce apoptosis through other pathways. Studies have shown that HO-AAVPA induces apoptosis in breast cancer cells (MCF-7, SKBR3, and MDA-MB-231). mdpi.com For instance, after 5 hours of treatment, the apoptosis rate was 68.4% in MCF-7 cells and 56.1% in MDA-MB-231 cells. mdpi.com This apoptotic effect may be associated with a decrease in the expression of G protein-coupled estrogen receptor (GPER). mdpi.com Additionally, these compounds can affect the cell cycle, with some studies showing an increase in the S phase in MCF-7 cells and a reduction in the G2/M phase in MCF-7 and MDA-MB-231 cells. mdpi.com

Interactive Data Table: Antiproliferative Activity of this compound Analogs

| Compound | Cell Line | IC50 | Key Cellular Mechanism | Reference |

|---|---|---|---|---|

| OH-VPA | HeLa (Cervical Cancer) | 0.92 mM | HDAC Inhibition | oncotarget.com |

| HO-AAVPA | SiHa (Cervical Cancer) | 1.6 mM | HDAC1 Inhibition, HMGB1 Translocation | nih.gov |

| HO-AAVPA | MCF-7 (Breast Cancer) | Not specified | Apoptosis Induction, GPER Downregulation | mdpi.com |

| HO-AAVPA | MDA-MB-231 (Breast Cancer) | Not specified | Apoptosis Induction, GPER Downregulation | mdpi.com |

Anti-inflammatory Response Pathways

The anti-inflammatory properties of this compound and related compounds are a growing area of research, with investigations focusing on their ability to modulate various inflammatory pathways. Inflammation is a complex biological response involving various cells and signaling molecules, including cytokines.

One of the key mechanisms by which anti-inflammatory compounds exert their effects is through the inhibition of pro-inflammatory cytokines. mdpi.com Cytokines are small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), promote inflammation. mdpi.comnih.gov Conversely, anti-inflammatory cytokines, like interleukin-10 (IL-10), help to resolve inflammation. mdpi.com

Studies on compounds structurally related to this compound have shed light on their anti-inflammatory potential. For example, hydroxytyrosol, a phenolic compound found in olive oil, has been shown to reduce cellular IL-6 levels in human hepatoma cell lines. nih.gov Similarly, phycocyanobilin, another natural compound with antioxidant properties, has been found to decrease the brain concentrations of the pro-inflammatory cytokines IL-17A and IL-6 in a mouse model of experimental autoimmune encephalomyelitis. frontiersin.org

The anti-inflammatory response can also be mediated through the regulation of enzymes involved in the inflammatory process. For instance, some flavonoids can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the production of inflammatory mediators like prostaglandins and leukotrienes. mdpi.com Furthermore, the transcription factor NF-κB, which plays a central role in regulating the expression of genes involved in inflammation, is another important target. nih.gov

The interplay between antioxidant and anti-inflammatory activities is also a crucial aspect. Reactive oxygen species (ROS) can act as signaling molecules that activate inflammatory pathways. bmbreports.org Therefore, the radical scavenging properties of phenolic compounds can contribute to their anti-inflammatory effects by reducing the oxidative stress that can trigger and perpetuate inflammation. bmbreports.org

Comparative Analysis with Other Hydroxyketone Bioactive Compounds

The biological activities of this compound can be better understood through a comparative analysis with other bioactive hydroxyketone compounds. This comparison often revolves around structure-activity relationships, where minor changes in the chemical structure can lead to significant differences in biological effects.

Hydroxyketones are a broad class of compounds characterized by the presence of both a hydroxyl (-OH) group and a ketone (C=O) group. The position of these functional groups on the aromatic ring and the nature of the alkyl or aryl side chains can profoundly influence their antioxidant, antiproliferative, and anti-inflammatory properties.

For instance, in the context of antioxidant activity, the number and position of hydroxyl groups are critical. mdpi.com Compounds with multiple hydroxyl groups, such as certain flavonoids, often exhibit potent radical scavenging capabilities. nih.gov The presence of a hydroxyl group at the C-2 position of the phenyl ring, as in this compound, is a common feature in many bioactive phenolic compounds and is often associated with their biological effects. nih.gov

In terms of antiproliferative activity, a comparison with other hydroxyketone-containing compounds reveals diverse mechanisms of action. While some analogs of this compound act as HDAC inhibitors, oncotarget.comnih.gov other hydroxyketone derivatives may exhibit different modes of action. For example, some chalcones and their dihydrochalcone (B1670589) derivatives, which also possess a hydroxyketone moiety, have shown anticancer properties through various mechanisms. researchgate.net

The anti-inflammatory effects of hydroxyketones can also vary. Zingerone, a phenolic alkanone from ginger with a structure related to hydroxyketones, demonstrates potent anti-inflammatory and antioxidant properties by attenuating pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Similarly, 2-hydroxyflavanone (B13135356) has shown significant anti-inflammatory effects in animal models, mediated through opioidergic and GABAergic mechanisms. mdpi.comnih.gov

Advanced Analytical Method Development and Validation for 1 2 Hydroxyphenyl Pentan 1 One Research

Development of Robust Chromatographic Separation Methods

Chromatographic techniques are fundamental in the separation and purification of 1-(2-Hydroxyphenyl)pentan-1-one from complex mixtures. semanticscholar.org The development of robust separation methods is a critical first step in its analysis.

Gas Chromatography (GC) Optimization

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. semanticscholar.org Optimization of GC parameters is essential for achieving high-resolution separation and accurate quantification.

Key optimization parameters include the selection of the stationary phase, column dimensions, and temperature programming. For a compound with a hydroxyl group and a ketone functional group, a mid-polarity stationary phase, such as one containing phenyl and cyanopropyl groups, is often suitable. chromatographyonline.com The choice of column internal diameter (I.D.) and film thickness also plays a crucial role; narrower columns (e.g., 0.25 mm I.D.) generally provide higher efficiency, while thicker films can accommodate higher sample capacities. sigmaaldrich.com

A systematic approach to optimization might involve:

Stationary Phase Screening: Testing a range of stationary phases with varying polarities to find the optimal selectivity for this compound and any potential impurities. chromatographyonline.com

Temperature Program Development: Creating a temperature gradient that effectively separates the target analyte from other components in the sample matrix.

Carrier Gas Flow Rate Adjustment: Optimizing the flow rate of the carrier gas (e.g., helium or nitrogen) to maximize separation efficiency. libretexts.org

Interactive Data Table: GC Column Selection Guide for this compound Analysis

| Parameter | Guideline | Rationale for this compound |

| Stationary Phase | Match analyte polarity. Start with a 5% phenyl column for screening. chromatographyonline.com | A mid-polarity phase (e.g., 50% phenyl) would be a good starting point due to the presence of both a polar hydroxyl group and a less polar alkyl chain. |

| Column I.D. | 0.25 mm for a good balance of efficiency and capacity. sigmaaldrich.com | Standard I.D. is likely sufficient unless very high resolution or high sample loading is required. |

| Film Thickness | 0.25 - 0.50 µm for general-purpose analysis. | A standard film thickness should provide good peak shape and retention. |

| Column Length | 30 m is a common and effective length for many applications. | Provides a good balance between resolution and analysis time. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. openaccessjournals.com For this compound, reversed-phase HPLC is a common and effective approach. libretexts.orgnih.gov

The development of a robust HPLC method involves several key steps:

Column and Stationary Phase Selection: A C18 column is a popular choice for reversed-phase chromatography, offering good retention and separation for moderately polar compounds. ejgm.co.uk